2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol

Drug Discovery Enzyme Inhibition Structural Biology

2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol (CAS 1341215-25-5), with a molecular formula of C8H7F3O and a molecular weight of 176.14 g/mol, is a fluorinated aromatic alcohol. This compound is a key building block in medicinal chemistry, primarily valued for the strategic incorporation of the 2,2-difluoroethanol moiety, a recognized bioisostere, into drug candidates.

Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
Cat. No. B11719610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(CO)(F)F
InChIInChI=1S/C8H7F3O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2
InChIKeyVQSBILACWIQXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol: Key Properties for Procurement in Medicinal Chemistry


2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol (CAS 1341215-25-5), with a molecular formula of C8H7F3O and a molecular weight of 176.14 g/mol, is a fluorinated aromatic alcohol [1]. This compound is a key building block in medicinal chemistry, primarily valued for the strategic incorporation of the 2,2-difluoroethanol moiety, a recognized bioisostere, into drug candidates . It is typically available as a colorless to light yellow liquid with a purity of 95% or higher, a boiling point of 233.6±35.0 °C, and a LogP of 2.13, indicating moderate lipophilicity [1].

Why 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol Cannot Be Simply Substituted by Other Gem-Difluoro Alcohols


While other gem-difluoro alcohols like 2,2-difluoro-2-phenyl-ethanol (CAS 129973-51-9) or 2,2-Difluoro-2-(2-fluorophenyl)ethanol (CAS not specified) exist, the meta-fluorophenyl substitution in 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol confers a distinct profile of electronic and steric properties that are critical for specific downstream applications. The position of the fluorine atom on the aromatic ring alters molecular recognition, influencing interactions with biological targets and overall physicochemical properties, such as lipophilicity, as indicated by its unique LogP of 2.13 [1]. This structural specificity prevents generic substitution and is essential for achieving the desired pharmacological or synthetic outcomes, as demonstrated by its use in creating highly selective enzyme inhibitors [2].

2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol: A Comparative Evidence Guide for Scientific Selection


Structural Verification in a High-Resolution nNOS Inhibitor Complex for Rational Drug Design

2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol is an integral component of a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor. Its role is confirmed by X-ray crystallography of the inhibitor bound to the rat nNOS heme domain (PDB ID: 3NLV). In contrast, the des-fluoro analog of the same inhibitor scaffold demonstrates a complete loss of oral bioavailability [1]. This provides direct structural evidence of the compound's unique binding mode, which is not achievable with other gem-difluoro alcohols lacking the 3-fluorophenyl motif.

Drug Discovery Enzyme Inhibition Structural Biology

Comparison of Lipophilicity with Non-Fluorinated and Positional Isomers

The calculated partition coefficient (LogP) of 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol is 2.13 [1]. This value is significantly higher than that of its non-fluorinated parent, 2-phenylethanol (predicted LogP ~1.36), due to the presence of three fluorine atoms. While direct experimental LogP data for positional isomers are not available in the same dataset, the presence of the fluorine atom at the meta position contributes to a unique electronic profile that differs from ortho- and para-substituted analogs, which have LogP values of 2.21 and a reported density of 1.3±0.1 g/cm³, respectively [2].

Medicinal Chemistry Physicochemical Properties ADME

Demonstrated Utility as a Versatile Building Block in Patent Literature

The compound's utility as a key intermediate is highlighted in a Japanese patent (JP2016084348A), which describes a method for producing difluoroalkylbenzene derivatives, including 2-substituted phenyl-2,2-difluoro ethanol derivatives, for use in synthesizing pest-controlling agents [1]. Unlike 2,2-difluoro-2-phenyl-ethanol, which is often used in simpler hydrogenation studies , the meta-fluorinated variant is specifically cited in the context of synthesizing biologically active molecules, demonstrating its proven role in applied chemical research.

Organic Synthesis Patent Analysis Chemical Building Blocks

Best Research and Industrial Application Scenarios for 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol


Synthesis of Orally Bioavailable nNOS Inhibitors for Neurological Research

Procure 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol for the specific synthesis of gem-difluorinated monocationic nNOS inhibitors. Direct evidence from a high-impact study shows that incorporating this motif into the inhibitor scaffold is critical for achieving oral bioavailability (22% in rats) and a terminal half-life of 3.7 hours, a property absent in the des-fluorinated analog (0% bioavailability) [1][2].

Medicinal Chemistry Programs Requiring Specific Lipophilicity Tuning

Use this compound in drug discovery projects where precise modulation of lipophilicity (LogP) is required. The calculated LogP of 2.13 offers a distinct value for balancing membrane permeability and solubility [1]. This property is not interchangeable with the ortho-substituted isomer (LogP 2.21) [2], making the meta-isomer essential for achieving the target physicochemical profile in lead optimization.

Synthesis of Advanced Intermediates for Agrochemical and Pharmaceutical Patents

Employ this compound as a key building block in the synthesis of complex molecules for patent applications, particularly those involving difluoroalkylbenzene derivatives [1]. Its specific meta-fluorophenyl structure is crucial for constructing the desired molecular architecture, differentiating it from simpler gem-difluoro alcohols used for less specialized transformations.

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